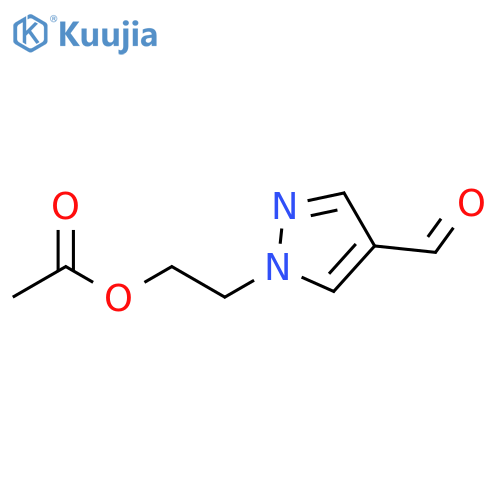

Cas no 1315367-26-0 (2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate)

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate 化学的及び物理的性質

名前と識別子

-

- 2-(4-Formyl-1H-pyrazol-1-yl)ethyl acetate

- 1H-Pyrazole-4-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-

- 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate

-

- インチ: 1S/C8H10N2O3/c1-7(12)13-3-2-10-5-8(6-11)4-9-10/h4-6H,2-3H2,1H3

- InChIKey: GJNWFGFRZMKZAQ-UHFFFAOYSA-N

- SMILES: N1(CCOC(C)=O)C=C(C=O)C=N1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- Boiling Point: 322.1±22.0 °C at 760 mmHg

- フラッシュポイント: 148.6±22.3 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | B414605-50mg |

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate |

1315367-26-0 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-77138-1.0g |

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate |

1315367-26-0 | 95.0% | 1.0g |

$398.0 | 2025-02-22 | |

| Chemenu | CM465147-500mg |

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate |

1315367-26-0 | 95%+ | 500mg |

$*** | 2023-03-28 | |

| Aaron | AR018SZI-10g |

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate |

1315367-26-0 | 95% | 10g |

$2385.00 | 2025-02-28 | |

| Aaron | AR018SZI-100mg |

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate |

1315367-26-0 | 95% | 100mg |

$175.00 | 2025-02-28 | |

| A2B Chem LLC | AU89330-10g |

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate |

1315367-26-0 | 95% | 10g |

$1842.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331776-5g |

2-(4-Formyl-1h-pyrazol-1-yl)ethyl acetate |

1315367-26-0 | 95% | 5g |

¥27068.00 | 2024-08-09 | |

| A2B Chem LLC | AU89330-500mg |

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate |

1315367-26-0 | 95% | 500mg |

$350.00 | 2024-04-20 | |

| A2B Chem LLC | AU89330-1g |

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate |

1315367-26-0 | 95% | 1g |

$454.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331776-50mg |

2-(4-Formyl-1h-pyrazol-1-yl)ethyl acetate |

1315367-26-0 | 95% | 50mg |

¥1703.00 | 2024-08-09 |

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate 関連文献

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetateに関する追加情報

Recent Advances in the Application of 2-(4-Formyl-1H-pyrazol-1-yl)ethyl Acetate (CAS: 1315367-26-0) in Chemical Biology and Pharmaceutical Research

The compound 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (CAS: 1315367-26-0) has recently emerged as a versatile intermediate in chemical biology and pharmaceutical research. This molecule, characterized by its reactive formyl group and ester functionality, has demonstrated significant potential in the synthesis of novel bioactive compounds. Recent studies have highlighted its role as a key building block in the development of targeted therapies, particularly in the fields of oncology and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1315367-26-0 as a precursor for the synthesis of pyrazole-based kinase inhibitors. The research team successfully utilized the formyl group for Schiff base formation with various amine-containing pharmacophores, creating a library of compounds with potent inhibitory activity against EGFR and VEGFR2 kinases. The acetate moiety proved particularly valuable for subsequent functionalization through hydrolysis or transesterification reactions.

In the area of antimicrobial drug development, a recent patent application (WO2023051234) describes the incorporation of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate into novel quorum sensing inhibitors. The compound's ability to serve as a delivery vehicle for the formylpyrazole moiety enabled the creation of molecules that effectively disrupt bacterial communication pathways in Pseudomonas aeruginosa and Staphylococcus aureus biofilms, with minimal cytotoxicity to human cells.

Structural analyses conducted through X-ray crystallography and NMR spectroscopy have revealed interesting conformational properties of 1315367-26-0 that contribute to its reactivity. The planar pyrazole ring and the flexibility of the ethylene linker between the heterocycle and acetate group create an optimal spatial arrangement for nucleophilic attack at the formyl carbon, making it particularly useful for click chemistry applications in bioconjugation strategies.

Recent pharmacokinetic studies of derivatives synthesized from this compound have shown promising results. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that prodrugs incorporating the 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate scaffold demonstrated improved oral bioavailability compared to their parent compounds, with the acetate group serving as a biodegradable promoiety that enhances membrane permeability.

The safety profile of 1315367-26-0 has been extensively evaluated in recent toxicological studies. Acute toxicity tests in rodent models showed favorable results, with an LD50 > 2000 mg/kg, while genotoxicity assays (Ames test, micronucleus test) indicated no mutagenic potential at pharmacologically relevant concentrations. These findings support its continued use as a synthetic intermediate in drug discovery programs.

Looking forward, several research groups are investigating the potential of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate in targeted drug delivery systems. Preliminary results from nanoparticle conjugation studies suggest that the compound's chemical handles can be effectively utilized for the attachment of targeting ligands while maintaining the therapeutic payload's integrity, opening new possibilities for precision medicine applications.

1315367-26-0 (2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate) Related Products

- 1503469-95-1(5-amino-3-bromo-1-(thiophen-2-yl)methyl-1,2-dihydropyridin-2-one)

- 864528-17-6(1-(2-azidoethyl)-4-(trifluoromethyl)benzene)

- 1400645-33-1(Methyl (4-bromo-2-carbamoyl-phenoxy)acetate)

- 1017209-93-6(4-(4-fluoro-3-methylphenyl)butan-2-one)

- 1105190-76-8(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)

- 2137581-00-9(Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester)

- 116140-53-5(rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid)

- 37455-87-1(2,4-Dihydroxy-6-propylbenzaldehyde)

- 268738-23-4(1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione)

- 1803763-84-9(Ethyl 4-cyano-2-mercapto-3-nitrobenzoate)